

# Structure Elucidation of 3-Ethyl-4-methylpentanoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 3-Ethyl-4-methylpentanoic acid

Cat. No.: B2598033

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This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of **3-ethyl-4-methylpentanoic acid**. This document outlines the key physicochemical properties, predicted spectroscopic data, and detailed experimental protocols for the primary analytical techniques used in structural confirmation.

## Physicochemical Properties

A summary of the key physicochemical properties of **3-ethyl-4-methylpentanoic acid** is presented in Table 1. This data is essential for understanding the compound's general characteristics and for the design of appropriate analytical methodologies.

Property	Value	Source
IUPAC Name	3-ethyl-4-methylpentanoic acid	PubChem
Molecular Formula	C8H16O2	PubChem
Molecular Weight	144.21 g/mol	PubChem
CAS Number	60308-89-6	PubChem
Predicted XlogP	2.4	PubChem
Monoisotopic Mass	144.115029749 Da	PubChem

## Predicted Spectroscopic Data for Structure Confirmation

The following tables summarize the predicted spectroscopic data for **3-ethyl-4-methylpentanoic acid**. This data serves as a reference for the experimental results obtained during structure elucidation.

### Predicted $^1\text{H}$ NMR Data

Table 2: Predicted  $^1\text{H}$  NMR Chemical Shifts for **3-Ethyl-4-methylpentanoic acid**

Atom Number(s)	Chemical Shift (ppm)	Multiplicity	Integration
1	0.88	d	3H
2	0.88	d	3H
4	1.83	m	1H
5	0.86	t	3H
6	1.35	m	2H
7	1.65	m	1H
8	2.25	d	2H
10	12.0 (variable)	s	1H

Prediction performed using various online NMR prediction tools.

### Predicted $^{13}\text{C}$ NMR Data

Table 3: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **3-Ethyl-4-methylpentanoic acid**

Atom Number	Chemical Shift (ppm)
1	20.0
2	18.0
3	32.0
4	45.0
5	11.0
6	25.0
7	40.0
9	179.0

Prediction performed using various online NMR prediction tools.

## Predicted Infrared (IR) Spectroscopy Data

Table 4: Predicted IR Absorption Bands for **3-Ethyl-4-methylpentanoic acid**

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
2500-3300 (broad)	O-H stretch (carboxylic acid)
2960-2850	C-H stretch (alkane)
1710	C=O stretch (carboxylic acid)
1465	C-H bend (alkane)
1380	C-H bend (alkane)
1210-1320	C-O stretch (carboxylic acid)
920	O-H bend (carboxylic acid)

Prediction based on typical IR frequencies for functional groups.

## Predicted Mass Spectrometry (MS) Data

Table 5: Predicted Mass Spectrometry Fragmentation for **3-Ethyl-4-methylpentanoic acid**

m/z	Proposed Fragment
144	$[M]^+$ (Molecular Ion)
127	$[M - OH]^+$
99	$[M - COOH]^+$
87	$[M - C_4H_9]^+$
73	$[COOH(CH_2)_2]^+$
57	$[C_4H_9]^+$
43	$[C_3H_7]^+$

Prediction based on common fragmentation patterns of aliphatic carboxylic acids.

## Experimental Protocols

Detailed methodologies for the key experiments required for the structure elucidation of **3-ethyl-4-methylpentanoic acid** are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation:
  - Dissolve 5-10 mg of the purified **3-ethyl-4-methylpentanoic acid** in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$  or  $DMSO-d_6$ ) in a clean, dry 5 mm NMR tube.[\[1\]](#)[\[2\]](#)
  - Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.[\[2\]](#)
  - Filter the sample if any particulate matter is present.[\[2\]](#)

- Instrument Setup:
  - The NMR spectrometer should be properly tuned and the magnetic field shimmed to achieve optimal resolution.
  - For  $^1\text{H}$  NMR, acquire the spectrum over a range of 0-13 ppm.
  - For  $^{13}\text{C}$  NMR, acquire the spectrum over a range of 0-200 ppm.
- Data Acquisition:
  - Acquire a standard  $^1\text{H}$  NMR spectrum.
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - To aid in structure elucidation, consider performing 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations.
- Data Processing and Interpretation:
  - Process the acquired free induction decay (FID) using Fourier transformation.
  - Phase the resulting spectrum and perform baseline correction.
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.
  - Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to deduce the connectivity of atoms.
  - Compare the experimental spectra with the predicted data in Tables 2 and 3.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond or germanium) is clean.[3][4]
- Place a small drop of the neat liquid **3-ethyl-4-methylpentanoic acid** directly onto the crystal.[4]
- Instrument Setup:
  - Set the spectral range to 4000-400  $\text{cm}^{-1}$ . [3]
  - Select an appropriate resolution (e.g., 4  $\text{cm}^{-1}$ ).
- Data Acquisition:
  - Acquire a background spectrum of the clean, empty ATR crystal.
  - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing and Interpretation:
  - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance spectrum.
  - Identify the characteristic absorption bands and assign them to the corresponding functional groups.
  - Compare the experimental spectrum with the predicted data in Table 4.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

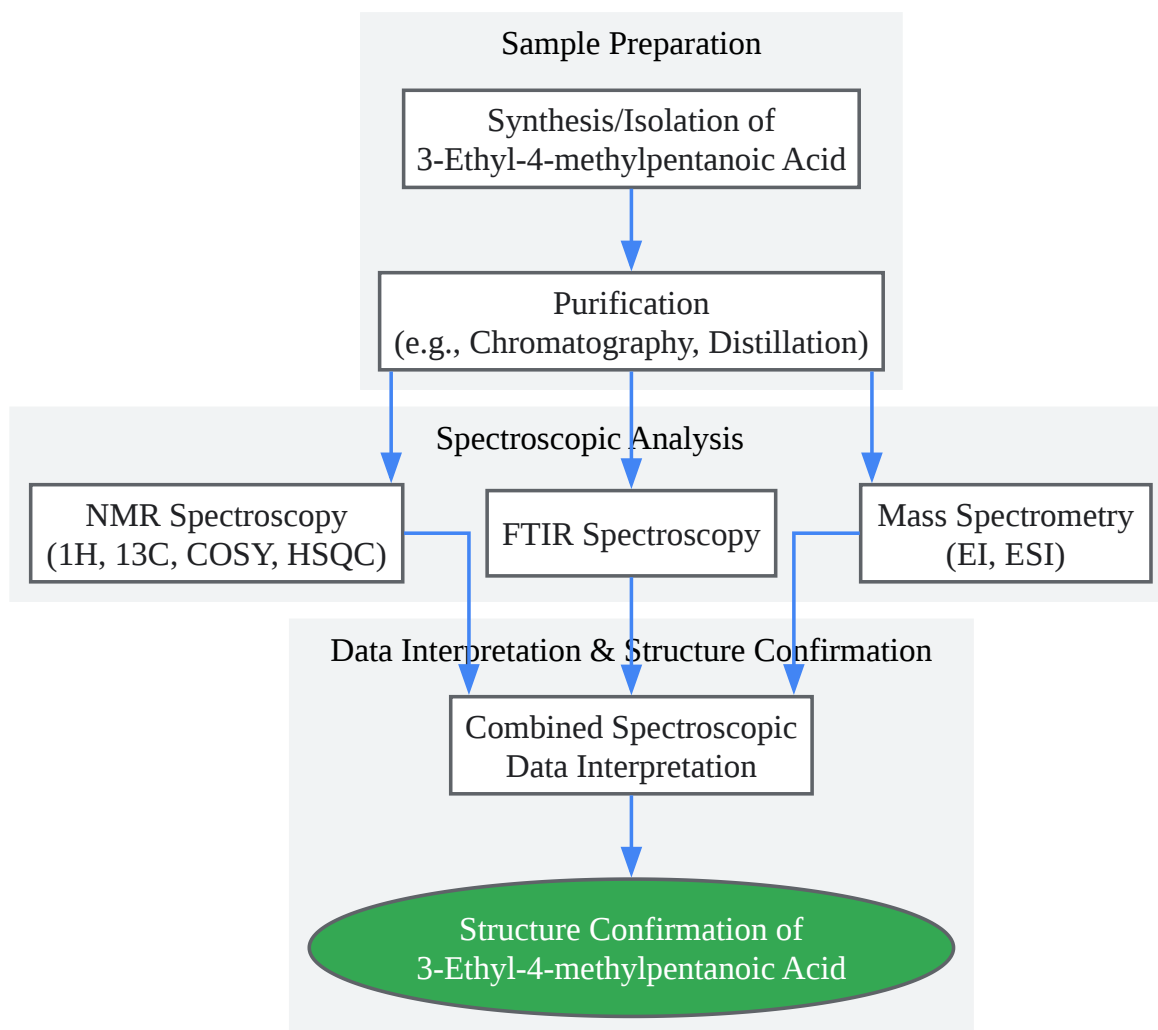
Methodology:

- Sample Preparation:
  - Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

- The concentration should be in the range of  $\mu\text{g/mL}$  to  $\text{ng/mL}$  depending on the ionization technique and instrument sensitivity.
- Instrument Setup:
  - Choose an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides rich fragmentation data. Electrospray Ionization (ESI) is a softer technique that can be used to confirm the molecular ion.
  - Calibrate the mass spectrometer using a known reference compound to ensure high mass accuracy.<sup>[5]</sup>
- Data Acquisition:
  - Introduce the sample into the mass spectrometer. This can be done via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
  - Acquire the mass spectrum over a suitable  $m/z$  range (e.g., 50-200 amu).
- Data Processing and Interpretation:
  - Identify the molecular ion peak ( $M^+$ ).
  - Analyze the fragmentation pattern and propose structures for the major fragment ions.
  - Compare the experimental data with the predicted fragmentation pattern in Table 5.

## Visualizing the Structure Elucidation Workflow and Data Interpretation

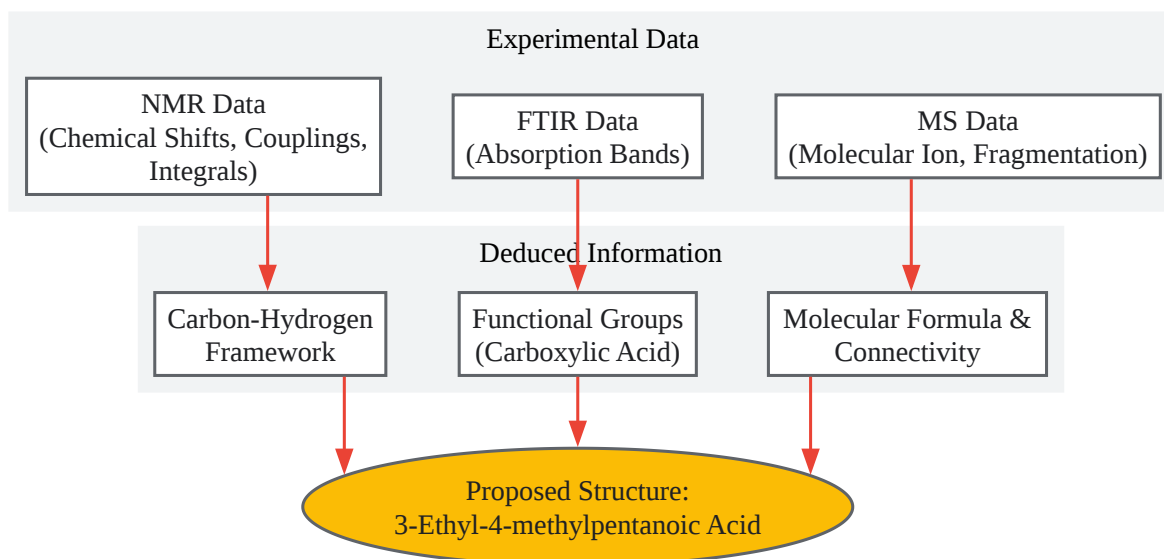
The following diagrams, created using the DOT language, illustrate the logical flow of the structure elucidation process.



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Overall workflow for structure elucidation.





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Logical flow of spectroscopic data interpretation.

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